

# Physicochemical properties of 2-(6-Trifluoromethyl-pyridin-3-YL)-ethylamine

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## Compound of Interest

Compound Name:	2-(6-Trifluoromethyl-pyridin-3-YL)-ethylamine
Cat. No.:	B1452876

An In-depth Technical Guide on the Physicochemical Properties of **2-(6-Trifluoromethyl-pyridin-3-YL)-ethylamine**

## Executive Summary

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and analytical characterization of **2-(6-Trifluoromethyl-pyridin-3-YL)-ethylamine**. The compound has shown significant promise in agrochemical development due to its trifluoromethyl-pyridine motif, a structural feature known to enhance metabolic stability, lipophilicity, and binding affinity. This guide aims to provide detailed insights and practical applications for researchers in the field.

## Introduction and Compound Identification

### The Trifluoromethyl-Pyridine Motif in Modern Chemistry

The incorporation of a trifluoromethyl (-CF<sub>3</sub>) group into heterocyclic scaffolds is a cornerstone of modern chemical design.<sup>[3]</sup> This is because the unique trifluoromethyl group can enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and improve pharmacokinetic properties.<sup>[4]</sup> When combined with a pyridine ring, a privileged structure in numerous bioactive agents, the resulting trifluoromethylpyridine core becomes a highly valuable building block for drug discovery.

### Compound Identification

**2-(6-Trifluoromethyl-pyridin-3-YL)-ethylamine** is a functionalized pyridine derivative. Its identity is established by the following key identifiers.

Property	Value
IUPAC Name	2-[6-(Trifluoromethyl)-3-pyridinyl]ethanamine
CAS Number	765287-34-1
Molecular Formula	C <sub>8</sub> H <sub>9</sub> F <sub>3</sub> N <sub>2</sub>
Molecular Weight	190.17 g/mol
InChI Key	WROOFMMSFNGPDX-UHFFFAOYSA-N
Physical Form	Colorless to Yellow Liquid
Common Purity	≥95%

## Core Physicochemical Properties: An Experimental Framework

A thorough understanding of a compound's physicochemical properties is critical for predicting its behavior in biological systems and for designing robust synthetic routes.

### Acidity/Basicity (pKa)

The pKa values of the two nitrogen atoms—one on the pyridine ring and one in the ethylamine side chain—are crucial for predicting ionization state and reactivity.

**Causality and Prediction:** The trifluoromethyl group is a potent electron-withdrawing group. This property is expected to significantly decrease the electron density of the pyridine ring, making it less basic than a simple pyridine. Similarly, its influence extends to the ethylamine side chain, though to a lesser extent, making the primary amine less basic than a simple aliphatic amine.

**Experimental Protocol:** Potentiometric Titration for pKa Determination

- Preparation: Prepare a 0.01 M solution of **2-(6-Trifluoromethyl-pyridin-3-YL)-ethylamine** in a 50:50 methanol:water co-solvent system to ensure solubility.
- Titration: Calibrate a pH meter with standard buffers (pH 4, 7, 10). Titrate the solution with a standardized 0.1 M HCl solution, recording the pH after each addition.
- Data Analysis: Plot the pH versus the volume of HCl added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.

## Lipophilicity (LogP)

LogP, the logarithm of the partition coefficient between octanol and water, is a key indicator of a compound's lipophilicity and its ability to cross biological membranes.

**Causality and Prediction:** The trifluoromethyl group is known to substantially increase lipophilicity.<sup>[1]</sup> Therefore, **2-(6-Trifluoromethyl-pyridin-3-YL)-ethylamine** is expected to have high lipophilicity.

**Experimental Protocol:** Shake-Flask Method for LogP Determination (OECD 107)

- Equilibration: Prepare a mixture of n-octanol and water and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate.
- Sample Preparation: Dissolve a precisely weighed amount of the compound in the aqueous phase to a known concentration (e.g., 1 mg/mL).
- Partitioning: Mix 10 mL of the compound solution with 10 mL of the pre-saturated n-octanol in a separatory funnel. Shake the funnel for 30 minutes.
- Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
- Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound remaining in the aqueous phase.
- Calculation: The LogP is calculated as  $\text{Log}_{10}([\text{Concentration in Octanol}] / [\text{Concentration in Water}])$ . The concentration in octanol is determined by spectrophotometry.

## Solubility

Solubility in both aqueous and organic media is fundamental for formulation development and for designing biological assays.

**Causality and Prediction:** While the -CF<sub>3</sub> group increases lipophilicity, the presence of two nitrogen atoms capable of hydrogen bonding suggests some solubility in polar aprotic solvents like DMSO and DMF.<sup>[1]</sup>

**Experimental Protocol:** Thermodynamic Solubility Assessment

- Sample Preparation: Add an excess amount of the compound to vials containing 1 mL of various solvents (e.g., phosphate-buffered saline pH 7.4, DMSO, DMF).
- Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
- Filtration/Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the undissolved solid. Filter the supernatant through a 0.22 µm filter.
- Quantification: Dilute the clear supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a pre-validation method (e.g., HPLC).

## Chemical Stability and Storage

Assessing stability is crucial for determining appropriate storage conditions and shelf-life. Based on related structures, the compound is expected to be stable under normal storage conditions.

**Recommended Storage:** Store the compound as a neat liquid at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation.

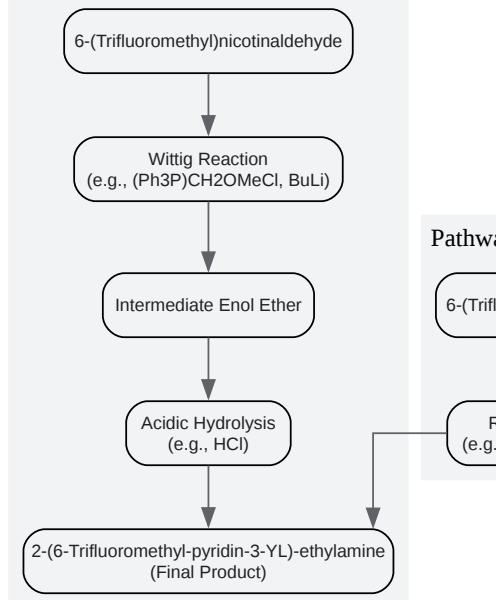
## Synthesis and Purification Workflow

The synthesis of trifluoromethyl-pyridine derivatives often involves multi-step processes.<sup>[3]</sup> A plausible synthetic approach is outlined below, highlighting the key steps.

### Conceptual Synthetic Workflow

The synthesis can be envisioned starting from a commercially available substituted pyridine and constructing the ethylamine side chain.

## Pathway 1: Wittig-Hydrolysis Route

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Caption: Conceptual synthetic pathways to the target compound.

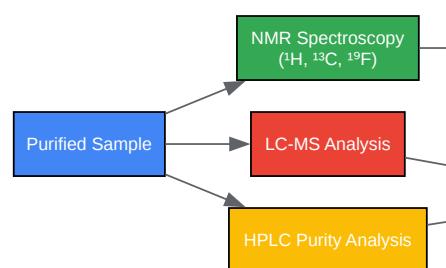
## Purification: Flash Column Chromatography

Purification of the final product is typically achieved via flash column chromatography on silica gel.

- Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel.
- Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
- Loading: Carefully load the adsorbed crude product onto the top of the packed column.
- Elution: Elute the column with the chosen solvent system, starting with low polarity and gradually increasing it. A common gradient might be from 0% basic amine product from tailing on the acidic silica gel.
- Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
- Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

## Analytical Characterization Protocols

A suite of analytical techniques is required to confirm the identity, structure, and purity of the synthesized compound.



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Caption: Standard analytical workflow for compound characterization.

## Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination.

Protocol:  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR Acquisition

- Sample Preparation: Dissolve 5-10 mg of the compound in  $\sim$ 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube.
- Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.
- $^1\text{H}$  NMR: Acquire a standard proton spectrum. Key parameters include a  $30^\circ$  pulse angle, a 2-second relaxation delay, and 16 scans.
- $^{13}\text{C}$  NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower sensitivity of the  $^{13}\text{C}$  nucleus, 256 or more scans are typically required.
- $^{19}\text{F}$  NMR: Acquire a proton-decoupled fluorine spectrum. This is essential for confirming the trifluoromethyl group.

Predicted Spectral Features (in  $\text{CDCl}_3$ ):

$^1\text{H}$ NMR Prediction	Multiplicity	Integration
$\sim$ 8.5 ppm	s	1H
$\sim$ 7.7 ppm	d	1H
$\sim$ 7.5 ppm	d	1H
$\sim$ 3.0 ppm	t	2H
$\sim$ 2.8 ppm	t	2H
$\sim$ 1.5 ppm	br s	2H

- $^{13}\text{C}$  NMR: Expect 8 distinct signals, including three quaternary carbons (one attached to  $-\text{CF}_3$ , two in the pyridine ring) and five  $\text{CH/CH}_2$  signals. The  $^{13}\text{C}$  NMR spectrum should show a complex multiplet between 100 and 150 ppm, characteristic of the aromatic ring.
- $^{19}\text{F}$  NMR: Expect a single sharp singlet around  $\sim$ 60 to  $\sim$ 70 ppm, characteristic of a  $-\text{CF}_3$  group on an aromatic ring.

## Molecular Weight and Purity Determination

LC-MS and HPLC are complementary techniques used to confirm molecular weight and assess sample purity.

Protocol: LC-MS Analysis

- System: Use a reverse-phase C18 column (e.g.,  $2.1 \times 50$  mm,  $3.5 \mu\text{m}$  particle size).
- Mobile Phase: Use a gradient of acetonitrile in water, both containing 0.1% formic acid to ensure protonation of the analyte for positive ion mode detection.
- Ionization: Employ Electrospray Ionization (ESI) in positive ion mode.
- Expected Result: The mass spectrum should show a prominent peak for the protonated molecular ion  $[\text{M}+\text{H}]^+$  at  $\text{m/z}$  191.17.

Protocol: HPLC Purity Assessment

- System: Use an analytical reverse-phase C18 column (e.g.,  $4.6 \times 150$  mm,  $5 \mu\text{m}$  particle size).
- Mobile Phase: A typical gradient would be 10% to 95% acetonitrile in water (with 0.1% TFA as a modifier) over 15 minutes.
- Flow Rate: 1.0 mL/min.

- Detection: UV detection at 254 nm.
- Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

## Safety and Handling

While a specific safety data sheet for this exact compound is not publicly available, data from closely related trifluoromethyl-pyridines and amino pyridines can be used as a reference.

- Hazard Statements: Likely to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H332).
- Personal Protective Equipment (PPE): Wear protective gloves, lab coat, and safety glasses with side shields.
- Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing vapors. Wash hands thoroughly after handling.

## Conclusion

**2-(6-Trifluoromethyl-pyridin-3-YL)-ethylamine** is a valuable chemical entity characterized by the strategic placement of a trifluoromethyl group on a pyridine ring. This unique structure, combined with its pharmacological characteristics—makes it a compelling candidate for further investigation in drug discovery and agrochemical research. The experimental and analytical data presented here provide a foundation for further research and development of this compound in their scientific endeavors.

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